2-Butyl-5-[(3-ethoxy-4-hydroxy-5-iodophenyl)methylidene]-2-methyl-1,3-dioxane-4,6-dione
Description
2-Butyl-5-[(3-ethoxy-4-hydroxy-5-iodophenyl)methylidene]-2-methyl-1,3-dioxane-4,6-dione is a complex organic compound with a unique structure that includes a dioxane ring, an iodophenyl group, and various functional groups
Properties
IUPAC Name |
2-butyl-5-[(3-ethoxy-4-hydroxy-5-iodophenyl)methylidene]-2-methyl-1,3-dioxane-4,6-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21IO6/c1-4-6-7-18(3)24-16(21)12(17(22)25-18)8-11-9-13(19)15(20)14(10-11)23-5-2/h8-10,20H,4-7H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DJCYWPIPCIKJGH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC1(OC(=O)C(=CC2=CC(=C(C(=C2)I)O)OCC)C(=O)O1)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21IO6 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
460.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Butyl-5-[(3-ethoxy-4-hydroxy-5-iodophenyl)methylidene]-2-methyl-1,3-dioxane-4,6-dione typically involves multiple steps, including the formation of the dioxane ring and the introduction of the iodophenyl group. Common reagents used in the synthesis include ethyl iodide, butyl lithium, and various catalysts to facilitate the reactions. The reaction conditions often require controlled temperatures and specific solvents to ensure the desired product is obtained.
Industrial Production Methods
Industrial production of this compound may involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions to increase yield and purity while minimizing costs and environmental impact. Techniques such as continuous flow reactors and automated synthesis may be employed to achieve efficient production.
Chemical Reactions Analysis
Types of Reactions
2-Butyl-5-[(3-ethoxy-4-hydroxy-5-iodophenyl)methylidene]-2-methyl-1,3-dioxane-4,6-dione can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form ketones or aldehydes.
Reduction: The iodophenyl group can be reduced to form phenyl derivatives.
Substitution: The ethoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium ethoxide. Reaction conditions vary depending on the desired transformation but often involve specific temperatures, solvents, and catalysts.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl group may yield ketones, while reduction of the iodophenyl group may produce phenyl derivatives.
Scientific Research Applications
2-Butyl-5-[(3-ethoxy-4-hydroxy-5-iodophenyl)methylidene]-2-methyl-1,3-dioxane-4,6-dione has several scientific research applications:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic effects, particularly in the treatment of certain diseases.
Industry: Utilized in the development of new materials and as an intermediate in the production of pharmaceuticals and other chemicals.
Mechanism of Action
The mechanism of action of 2-Butyl-5-[(3-ethoxy-4-hydroxy-5-iodophenyl)methylidene]-2-methyl-1,3-dioxane-4,6-dione involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways depend on the specific application and the biological context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
- 2-Butyl-3-(4-hydroxy-3,5-diiodobenzoyl)benzofuran
- 2-Butyl-3-benzofuranyl 4-[(2-diethylamino)ethoxy] 3,5-diiodophenyl ketone hydrochloride
Uniqueness
2-Butyl-5-[(3-ethoxy-4-hydroxy-5-iodophenyl)methylidene]-2-methyl-1,3-dioxane-4,6-dione is unique due to its specific combination of functional groups and its dioxane ring structure
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
